cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-benzyloxime
Description
Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-benzyloxime is a pyridine-derived oxime compound featuring a cyclopropyl-substituted methanone core and an O-benzyloxime functional group. The benzyloxime substituent (OCH₂C₆H₅) introduces steric bulk and lipophilicity, which may influence solubility, stability, and biological interactions compared to smaller substituents .
Properties
IUPAC Name |
(Z)-1-cyclopropyl-1-(6-cyclopropylpyridin-3-yl)-N-phenylmethoxymethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-2-4-14(5-3-1)13-22-21-19(16-8-9-16)17-10-11-18(20-12-17)15-6-7-15/h1-5,10-12,15-16H,6-9,13H2/b21-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWDPNFEBVVMRD-VZCXRCSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)C(=NOCC3=CC=CC=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC=C(C=C2)/C(=N\OCC3=CC=CC=C3)/C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901320496 | |
| Record name | (Z)-1-cyclopropyl-1-(6-cyclopropylpyridin-3-yl)-N-phenylmethoxymethanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901320496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817876 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860784-53-8 | |
| Record name | (Z)-1-cyclopropyl-1-(6-cyclopropylpyridin-3-yl)-N-phenylmethoxymethanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901320496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-benzyloxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridinyl Ring: The pyridinyl ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of Cyclopropyl Groups: Cyclopropyl groups are introduced via cyclopropanation reactions, which can be achieved using reagents such as diazomethane or cyclopropylcarbene.
Formation of Methanone: The methanone group is introduced through oxidation reactions, often using oxidizing agents like chromium trioxide or potassium permanganate.
Formation of O-benzyloxime: The final step involves the formation of the O-benzyloxime group by reacting the methanone intermediate with benzylhydroxylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-benzyloxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-benzyloxime has found applications in various fields of scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activity, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-benzyloxime involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following oxime derivatives share the cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone core but differ in their O-substituents, enabling a comparative analysis of substituent effects:
O-Methyloxime (CAS 860784-51-6)
- Molecular Formula : C₁₃H₁₆N₂O
- Molecular Weight : 216.28 g/mol
- Key Features: The methyl group (OCH₃) is the smallest substituent, likely conferring higher solubility in polar solvents due to reduced steric hindrance. No direct data on physical properties or purity is available .
O-Ethyloxime (CAS 860784-52-7)
- Molecular Formula : C₁₄H₁₈N₂O
- Molecular Weight : 230.31 g/mol
- Key Features : The ethyl group (OCH₂CH₃) increases lipophilicity compared to methyl. Predicted properties include a boiling point of 347.5±44.0°C, density of 1.22±0.1 g/cm³, and pKa of 4.83±0.24, suggesting moderate acidity .
O-(4-Chlorobenzyl)oxime (CAS 860784-54-9)
- Molecular Formula : C₁₉H₁₉ClN₂O
- Molecular Weight : 326.83 g/mol
- Purity : >90%
- The chlorine atom may increase molecular polarity and binding affinity in biological targets .
Target Compound: O-Benzyloxime
- Molecular Formula : Estimated as C₁₉H₁₉N₂O (benzyl group without chlorine).
- Molecular Weight : ~293.37 g/mol (calculated).
- Key Features : The benzyl group (OCH₂C₆H₅) is bulkier than methyl or ethyl, likely reducing solubility in aqueous media but improving membrane permeability. Purity is assumed comparable to the O-(4-chlorobenzyl) derivative (>90%) .
Comparative Data Table
*Estimated; †Assumed based on analogous synthesis protocols.
Substituent Effects and Implications
- Steric Effects : Bulkier substituents (e.g., benzyl) may hinder rotational freedom or target binding, whereas smaller groups (methyl) favor conformational flexibility .
- Electronic Effects : The electron-withdrawing chlorine in O-(4-chlorobenzyl)oxime could stabilize the oxime moiety or modulate reactivity in synthetic pathways .
Biological Activity
Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-benzyloxime is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 296.38 g/mol. Its structure includes cyclopropyl groups, a pyridinyl ring, and an O-benzyloxime functional group, which contribute to its diverse chemical properties and reactivity .
Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in cellular processes. The exact mechanisms are still under investigation, but initial findings suggest that it may modulate enzyme activity and receptor interactions, potentially influencing cellular signaling pathways .
Anticancer Potential
One area of focus is the compound's potential anticancer properties. Studies have shown that oxime derivatives can enhance anticancer activity by affecting key cellular processes such as apoptosis and metastasis . For instance, compounds with similar oxime functionalities have demonstrated the ability to downregulate proteins associated with cancer progression, such as cyclin D1 and matrix metalloproteinase 9 (MMP9) .
Enzyme Inhibition
This compound may also exhibit inhibitory effects on specific enzymes. The interaction with cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3β (GSK3β) has been noted in related studies, suggesting that this compound could influence cell cycle regulation and apoptosis .
Study on Metastatic Behavior
In a study examining the metastatic behavior of cancer cells, derivatives similar to this compound were found to significantly reduce cell adhesion, migration, and invasion in vitro. These findings indicate that the compound could play a role in inhibiting metastasis in aggressive cancer models .
Pharmacological Profile
The pharmacological profile of this compound suggests that it may have broad applications in drug development. Its unique structural features allow for potential modifications that could enhance its efficacy against various biological targets. Comparative studies with similar compounds reveal variations in biological activity based on structural differences .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Cyclobutyl(6-cyclobutyl-3-pyridinyl)methanone O-benzyloxime | Cyclobutyl groups instead of cyclopropyl | Different reactivity due to ring strain |
| 2-Cyclohexylethoxy(6-cyclohexyl-3-pyridinyl)methanone | Larger cycloalkane substituents | Increased steric hindrance affecting activity |
| N-(4-Chlorobenzoyl)-N-(cyclopropyl)-pyridine-3-carboxamide | Different functional groups | Variations in pharmacological activity |
The table above illustrates how variations in structure can lead to different biological activities, highlighting the importance of structural optimization in drug development.
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Compounds
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclopropanation | K₂CO₃, DMF, 80°C | 60-70% | |
| Oxime Formation | NH₂OH·HCl, pyridine, reflux | 85% | |
| Benzylation | BnBr, NaH, THF, 0°C → RT | 75% |
Basic: How is the structural confirmation of this compound achieved?
Answer:
Structural elucidation relies on spectroscopic and crystallographic methods :
- NMR Analysis :
- X-Ray Crystallography : Resolves stereochemistry and bond angles. For example, cyclopropane derivatives in similar compounds (e.g., CCDC 918793) confirm ring strain and spatial orientation .
Q. Table 2: Key NMR Signals from Analogous Structures
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Cyclopropyl | 0.9–1.1 (m, 4H) | 8.5, 10.2 |
| Pyridinyl | 7.6–8.4 (m, 3H) | 120–150 |
| Benzyloxime O-CH₂ | 4.9 (s, 2H) | 70.5 |
Advanced: How do cyclopropyl groups influence the compound’s pharmacokinetics and target affinity?
Answer:
Cyclopropyl moieties enhance:
- Metabolic Stability : Reduced oxidative metabolism due to ring strain and C-H bond strength, prolonging half-life .
- Receptor Affinity : Conformational restriction improves fit into hydrophobic binding pockets (e.g., enzyme active sites) .
- BBB Penetration : Increased lipophilicity facilitates blood-brain barrier crossing, relevant for CNS-targeted agents .
Q. Methodological Consideration :
- Compare analogues with/without cyclopropyl groups via molecular docking (e.g., AutoDock Vina) and in vitro metabolic assays (e.g., microsomal stability tests).
Advanced: What analytical challenges arise in characterizing this compound, and how are they addressed?
Answer:
Challenges :
- Isomerization : Oxime (E/Z) isomerism complicates NMR interpretation.
- Crystallinity : Poor crystal formation hinders X-ray analysis.
Q. Solutions :
- Dynamic NMR : Use variable-temperature ¹H NMR to distinguish E/Z isomers .
- Co-Crystallization : Add crystallization additives (e.g., chiral amines) to improve crystal quality .
Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 5% vs. 75%)?
Answer:
Yield discrepancies often stem from:
- Reaction Optimization : Catalyst choice (e.g., HBTU vs. EDC for amide coupling) , solvent polarity, or temperature gradients.
- Purification Methods : HPLC vs. column chromatography for isolating stereoisomers.
Q. Methodological Workflow :
Screen catalysts (e.g., HBTU, DCC) in coupling steps.
Optimize solvent systems (e.g., DMF for polar intermediates).
Use orthogonal purification (e.g., preparative HPLC post-column chromatography).
Advanced: How is the compound’s stability under physiological conditions assessed?
Answer:
- pH Stability Studies : Incubate in buffers (pH 1–10) and monitor degradation via LC-MS.
- Plasma Stability : Incubate in human plasma (37°C) and quantify parent compound loss over 24h.
- Light/Thermal Stability : Accelerated stability testing (ICH Q1A guidelines).
Key Finding : Cyclopropyl groups reduce hydrolysis susceptibility compared to linear alkanes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
